4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-1-6(2-10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
QMVZYCSFDOCVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of azetidine derivatives with pyrrolidin-2-one precursors. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl pyrrolidin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidin-2-one ring.
Reduction: Reduced forms of the azetidine and pyrrolidin-2-one rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one serves as a vital building block in organic synthesis. It is utilized in the production of more complex molecules through various chemical reactions, including:
- Oxidation : Utilizing potassium permanganate in aqueous conditions.
- Reduction : Using lithium aluminum hydride under anhydrous ether conditions.
- Substitution : Employing sodium hydride in dimethylformamide at elevated temperatures.
These reactions allow the formation of diverse derivatives that can be further explored for their chemical properties and potential applications .
Biological Applications
Biological Activity and Mechanisms
The compound has been studied for its potential biological activities, including interactions with biomolecules. Its mechanism of action involves binding to specific molecular targets, which may include enzymes or receptors. This interaction can inhibit or alter their functions, leading to various biological effects. Notably, the azetidine ring may enhance binding affinity due to its structural characteristics .
Case Studies
- Antimicrobial Activity : Preliminary studies have indicated that 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has suggested that this compound may possess anticancer activity by modulating pathways involved in cell proliferation and apoptosis. Further research is necessary to elucidate the specific mechanisms at play .
Medicinal Applications
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is being investigated for its potential therapeutic properties:
- Nicotinic Acetylcholine Receptor Modulation : The compound has shown promise as a partial agonist for α4β2-nicotinic acetylcholine receptors, which are implicated in various neurological conditions. Its selectivity and potency could lead to novel antidepressant therapies .
Therapeutic Insights
Recent studies have highlighted the role of this compound in targeting specific receptors involved in neurobiology and cancer treatment. For instance, its interaction with nicotinic receptors may offer insights into developing treatments for depression and anxiety disorders .
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidin-2-one ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Antioxidant Activity
Pyrrolidin-2-one derivatives with electron-withdrawing or sulfur-containing substituents exhibit potent antioxidant properties. For example:
Key Insight : Thioxo-heterocycles (e.g., oxadiazole, triazole) enhance radical scavenging, likely via sulfur-mediated redox activity. The azetidine substituent in 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one may offer comparable or distinct antioxidant mechanisms, warranting further study.
Anti-Alzheimer’s Activity
Pyrrolidin-2-one derivatives mimicking donepezil’s structure show acetylcholinesterase (AChE) inhibition:
Key Insight : Bulky aromatic substituents (e.g., benzyl, dimethoxybenzyl) improve AChE binding. The azetidine group’s compact structure in 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one may optimize steric interactions with the enzyme’s active site.
Antiarrhythmic and Adrenolytic Activity
Pyrrolidin-2-one derivatives with arylpiperazine or hydroxyaryl groups demonstrate antiarrhythmic effects:
Key Insight : Piperazine-linked substituents enhance adrenergic receptor modulation. The azetidine group’s smaller size may reduce off-target effects while maintaining efficacy.
α-Glucosidase Inhibitory Activity
Key Insight : Electrophilic α-methylene groups and halogenated aryl substituents improve enzyme interaction. The azetidine group’s polarity may further modulate binding kinetics.
Biological Activity
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a compound of interest due to its unique structural features, which combine an azetidine ring and a pyrrolidin-2-one moiety. This combination potentially imparts significant biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features two key structural components:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its ability to interact with biological targets.
- Pyrrolidin-2-one Ring : A five-membered lactam that can engage in hydrogen bonding and other interactions with biomolecules.
These structural elements suggest potential interactions with enzymes and receptors, which may lead to altered biological functions or inhibition of enzymatic activity.
The biological activity of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is primarily attributed to:
- Enzyme Interaction : The azetidine ring may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways involved in various physiological processes.
The pyrrolidin-2-one component enhances the compound's ability to form hydrogen bonds, further facilitating interactions with biological macromolecules.
Anticancer Potential
The potential anticancer activity of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is supported by findings from similar compounds. Studies on related pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds often exhibit low IC50 values, indicating high potency in inhibiting cancer cell proliferation .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that derivatives of pyrrolidinones can induce apoptosis in cancer cells through caspase activation pathways. For example, a study found that certain pyrrolidine derivatives had IC50 values as low as 0.31 µM against HT-29 colon cancer cells, suggesting strong anticancer properties .
- Antimicrobial Efficacy : Similar compounds have been tested for their antimicrobial activities against various pathogens. For instance, a series of pyridine-containing compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating that the structural features present in 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one may confer similar benefits .
Comparative Analysis
To better understand the biological activity of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one, it is useful to compare it with other related compounds:
| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-(Hydroxyphenyl)pyrrolidinone | Pyrrolidine derivative | Moderate | High (IC50 < 10 µM) |
| Azetidine-based derivatives | Azetidine derivative | High | Moderate |
| 4-(Azetidinyl)thiazolidinone | Thiazolidine derivative | High | High (IC50 < 5 µM) |
This table illustrates that while many derivatives exhibit notable biological activities, the specific interactions and mechanisms remain an area for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
